molecular formula C5H9F3O B031880 5,5,5-Trifluoropentan-1-ol CAS No. 352-61-4

5,5,5-Trifluoropentan-1-ol

Cat. No.: B031880
CAS No.: 352-61-4
M. Wt: 142.12 g/mol
InChI Key: WNHMIKSCDKSJDI-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropentan-1-ol is an organic compound with the molecular formula C5H9F3O. It is a fluorinated alcohol characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanol chain. This compound is notable for its unique chemical properties, which are influenced by the strong electronegativity of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoropentan-1-ol typically involves the reduction of 5,5,5-trifluoropentanoic acid using lithium aluminium tetrahydride in diethyl ether at temperatures ranging from -78°C to 20°C . The reaction is quenched with Glauber’s salt to yield the desired alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoropentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

    Oxidation: 5,5,5-Trifluoropentanoic acid.

    Reduction: 5,5,5-Trifluoropentane.

    Substitution: 5,5,5-Trifluoropentyl chloride.

Scientific Research Applications

5,5,5-Trifluoropentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoropentan-1-ol is primarily influenced by the presence of the trifluoromethyl group, which affects the electron density distribution along the molecule. This can lead to unique interactions with molecular targets, such as enzymes and receptors, altering their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    5,5,5-Trifluoropentanoic acid: The carboxylic acid derivative of 5,5,5-Trifluoropentan-1-ol.

    5,5,5-Trifluoropentane: The fully reduced form of the compound.

    5,5,5-Trifluoropentyl chloride: A chlorinated derivative obtained through substitution reactions.

Uniqueness: this compound is unique due to its balanced combination of a hydroxyl group and a trifluoromethyl group, which imparts distinct chemical reactivity and physical properties. This makes it a versatile intermediate in the synthesis of various fluorinated compounds and a valuable tool in scientific research .

Properties

IUPAC Name

5,5,5-trifluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O/c6-5(7,8)3-1-2-4-9/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHMIKSCDKSJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377829
Record name 5,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-61-4
Record name 5,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,5-trifluoropentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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